N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic small molecule featuring a dihydropyrimidinone core substituted with two 4-fluorophenyl groups and an acetamide linker. This structure combines pharmacophoric elements associated with kinase inhibition and cytotoxicity, as seen in related compounds targeting EGFR and BRAFV600E pathways . The presence of fluorine atoms likely enhances metabolic stability and lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2/c19-13-3-1-12(2-4-13)16-9-18(25)23(11-21-16)10-17(24)22-15-7-5-14(20)6-8-15/h1-9,11H,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRLIBKSIPCTST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 417.47 g/mol. The compound features a pyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research has shown that derivatives of pyrimidine compounds exhibit considerable antimicrobial properties. For instance, studies have demonstrated that similar compounds with pyrimidine structures have shown effectiveness against a range of pathogens including E. coli , S. aureus , and C. albicans .
The presence of fluorine substituents in the phenyl ring has been associated with enhanced antibacterial activity. In a study by Nagaraj and Reddy (2008), it was noted that the introduction of methoxy groups at specific positions on the aromatic ring significantly increased antimicrobial potency .
Anticancer Activity
Pyrimidine derivatives have also been investigated for their anticancer properties. A study highlighted that certain substituted pyrimidines demonstrated cytotoxic effects against various cancer cell lines, including those derived from breast and lung cancers . The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation.
In vitro studies have indicated that this compound exhibits significant cytotoxicity against tumor cells, with IC50 values indicating effective dose ranges .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the pyrimidine ring and the phenyl substituents can significantly affect the biological activity of the compound. For instance:
- Fluorine Substitution : The presence of fluorine atoms often enhances lipophilicity and biological activity.
- Pyrimidine Variants : Alterations in the carbonyl groups or additional functional groups on the pyrimidine ring can lead to increased efficacy against specific targets .
Case Studies
- Antimicrobial Efficacy : A series of experiments conducted by Moustafa et al. (2008) showed that certain pyrimidine derivatives exhibited higher antibacterial activity than traditional antibiotics like penicillin, highlighting their potential as alternative therapeutic agents .
- Anticancer Studies : Research conducted on a related compound demonstrated that it could inhibit S-adenosyl-homocysteine hydrolase, an enzyme implicated in cancer progression, thus showcasing its potential as an anticancer agent .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. In vitro studies demonstrated that this compound targets specific signaling pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of bacterial strains. Its fluorinated structure enhances lipophilicity, which may improve membrane penetration and efficacy against pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may possess neuroprotective properties. Research indicates that these compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell growth in breast cancer cell lines (MCF-7) with IC50 values indicating potent activity. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) lower than standard antibiotics. |
| Study 3 | Neuroprotection | Reported reduction in apoptosis markers in neuronal cell cultures exposed to oxidative stress when treated with the compound. |
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety undergoes nucleophilic substitution under basic conditions. For example:
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Hydrolysis : Reaction with aqueous NaOH yields 2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetic acid and 4-fluoroaniline .
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Aminolysis : Substitution with primary amines (e.g., methylamine) produces secondary amides .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | NaOH (aq.), reflux | Carboxylic acid + 4-fluoroaniline | 72–85 | |
| Aminolysis | R-NH₂, DMF, 80°C | Substituted acetamide derivatives | 60–78 |
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl groups undergo regioselective EAS reactions. Fluorine’s electron-withdrawing nature directs incoming electrophiles to the meta position.
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta position.
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Halogenation : Bromine (Br₂/FeBr₃) yields meta-bromo derivatives.
| Reaction Type | Reagents/Conditions | Positional Selectivity | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | meta | 65–80 | |
| Bromination | Br₂/FeBr₃, 25°C | meta | 70–88 |
Oxidation and Reduction of the Dihydropyrimidinone Ring
The dihydropyrimidinone core exhibits redox activity:
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Oxidation : Hydrogen peroxide (H₂O₂) converts the dihydropyrimidinone to a pyrimidin-6-one derivative .
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Reduction : Sodium borohydride (NaBH₄) selectively reduces the carbonyl group to a hydroxyl group.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 60°C | Pyrimidin-6-one derivative | 55–70 | |
| Reduction | NaBH₄, MeOH, 0°C | 6-Hydroxy-pyrimidine | 60–75 |
Cycloaddition and Ring-Opening Reactions
The electron-deficient pyrimidinone ring participates in cycloaddition reactions:
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Diels-Alder : Reacts with dienes (e.g., 1,3-butadiene) to form bicyclic adducts.
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Ring-Opening : Hydrolysis under acidic conditions yields open-chain urea derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Diels-Alder | 1,3-butadiene, Δ | Bicyclic adduct | 50–65 | |
| Acid Hydrolysis | HCl (conc.), reflux | Urea derivative | 80–90 |
Cross-Coupling Reactions
The fluorophenyl groups enable palladium-catalyzed couplings:
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Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl systems .
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Buchwald-Hartwig Amination : Introduces amine substituents .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 70–85 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated derivative | 65–78 |
Photochemical and Thermal Stability
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Photodegradation : UV light (254 nm) induces cleavage of the acetamide bond, forming radical intermediates.
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Thermal Rearrangement : Heating above 150°C leads to ring contraction to imidazole derivatives.
Key Mechanistic Insights:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several derivatives documented in the evidence. Key comparisons include:
*Molecular weights estimated from formulas where explicit data are missing.
†Melting points inferred from structurally similar compounds in and .
Functional Group Impact
- Fluorine vs. Halogen Substitutions: The dual 4-fluorophenyl groups in the target compound likely improve metabolic stability compared to chloro- (Compound 9, 568.05 Da) or bromo-substituted (Compound 10, 612.50 Da) analogs. Fluorine’s electronegativity may enhance π-π stacking with kinase active sites .
- Core Heterocycles: Dihydropyrimidinone (target compound) vs. dihydropyridinone (Compound 11): The pyrimidinone core offers two nitrogen atoms, enabling stronger hydrogen bonding compared to the pyridinone’s single nitrogen. This may enhance target affinity . Benzothiazole derivatives () lack the dihydropyrimidinone ring but retain acetamide functionality, suggesting a trade-off between kinase selectivity and synthetic accessibility .
Linker Modifications :
Physicochemical Properties
- Melting Points : All analogs in and exhibit high melting points (>300°C), consistent with rigid aromatic systems and strong intermolecular interactions .
- Solubility : Sulfonamide-containing BG14882 () may exhibit better aqueous solubility than the target compound due to its ionizable sulfamoyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
